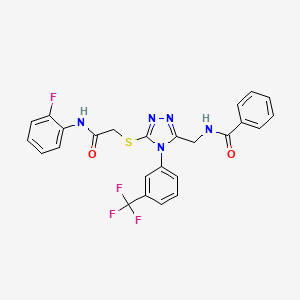![molecular formula C18H12ClN3O2S B2957324 N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-08-2](/img/structure/B2957324.png)
N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thienopyrimidine . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
The synthesis of similar compounds starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to produce thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno[2,3-d]pyrimidine. The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, and mass spectrometry data . For example, the 1H NMR spectrum of a similar compound, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, shows signals at 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, chlorination, and substitution reactions .Physical And Chemical Properties Analysis
The physical properties of a similar compound, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, include a white solid appearance, a yield of 80%, and a melting point of 121–122°C .Aplicaciones Científicas De Investigación
Anticancer Research
Thienopyrimidine derivatives, such as the compound , have been identified as having significant potential in anticancer research . They are structurally analogous to purines, which are critical components of DNA and RNA, and have shown activity against various cancer cell lines by inhibiting enzymes and pathways involved in cell proliferation and metastasis.
Kinase Inhibition
The thienopyrimidine scaffold is frequently utilized in the development of kinase inhibitors . Kinases are enzymes that play a vital role in signal transduction pathways, and their inhibition is a promising strategy for treating cancers. The compound’s structural similarity to purines makes it a candidate for the development of new kinase inhibitors.
Enzyme Inhibition for Neurodegenerative Diseases
Thienopyrimidines have been explored for their potential to inhibit enzymes that are implicated in neurodegenerative diseases . By modulating these enzymes, compounds like the one could contribute to the treatment of conditions such as Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Applications
Compounds with a thienopyrimidine core have been studied for their anti-inflammatory properties . They can act as COX inhibitors, preventing the formation of prostaglandins, which are involved in the inflammatory response. This application could extend to the treatment of chronic inflammatory diseases.
Analgesic Properties
The analgesic properties of thienopyrimidine derivatives make them candidates for pain management research . Their ability to modulate pain perception could lead to the development of new painkillers with potentially fewer side effects than current medications.
Antimicrobial Activity
Thienopyrimidines have shown antimicrobial activity, suggesting their use in the development of new antibiotics . With antibiotic resistance on the rise, the discovery of new antimicrobial agents is of high importance, and thienopyrimidine derivatives offer a promising avenue.
Agricultural Chemical Development
The structural analogs of the compound have been used as intermediates in the synthesis of herbicides . This indicates potential applications in the development of new agricultural chemicals that could contribute to more efficient and sustainable farming practices.
Material Science
The diverse synthetic methods and structural versatility of thienopyrimidines make them interesting candidates for material science applications . They could be used in the design of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not available, thienopyrimidines in general exhibit a broad range of biological and pharmacological activities including antibacterial, anti-tumor, and anti-diabetic . They have been studied for their in vitro activity against some microorganisms and their binding affinity towards acetyl-CoA carboxylase enzyme .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-12(19)5-4-6-13(10)20-16(23)14-9-11-17(25-14)21-15-7-2-3-8-22(15)18(11)24/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQPGHBDAMSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


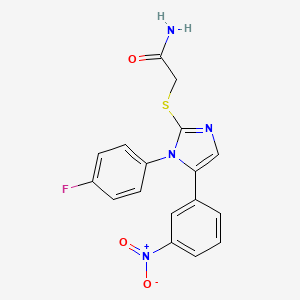
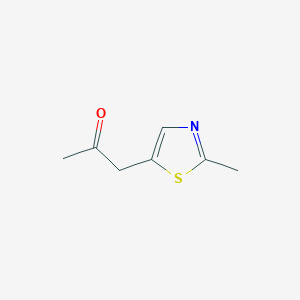
![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)
![7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
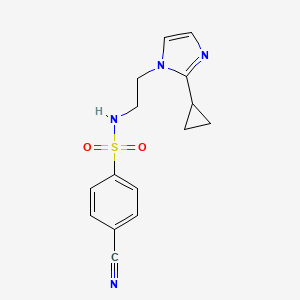
![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)
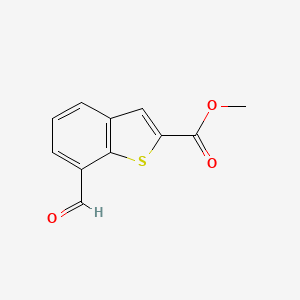
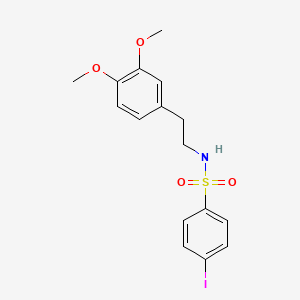
![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)
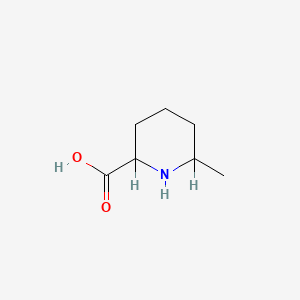
![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)
